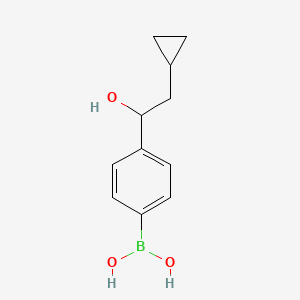
4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylboronic acid or benzeneboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid is involved in various reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Palladium-catalyzed stereoselective Heck-type reaction .Physical And Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . Its melting point is 216 °C .Scientific Research Applications
Catalytic Applications
- Catalysis in Amidation Reactions: Phenylboronic acids, including 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid, have been utilized in catalyzing amidation reactions between carboxylic acids and amines. These reactions are significant in peptide synthesis, with studies indicating that the ortho-substituent in phenylboronic acid plays a crucial role in the reaction's efficiency by preventing amine coordination, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).
Biological and Pathological Processes Monitoring
- Monitoring of Sialic Acid: Phenylboronic acid-functionalized compounds have shown promise in detecting and monitoring sialic acid, which is significant in various biological and pathological processes. Notably, they have been used for the in situ two-photon imaging of cell surface sialic acids, leveraging their unique fluorescence stability and biocompatibility. This application extends to potential uses in cancer diagnostics and therapeutics (Li & Liu, 2021).
Synthesis and Modification of Compounds
- Synthesis of Substituted Sugar Derivatives: Phenylboronic acid, including derivatives like this compound, plays a role in the synthesis of specifically substituted or oxidized sugar derivatives. It condenses with diols to form cyclic esters, which can be used in the synthesis of these derivatives (Ferrier, 1972).
Photodynamic Therapy
- Application in Photodynamic Therapy: Phenylboronic acid derivatives, including this compound, have been explored for their potential in photodynamic therapy. They demonstrate the ability to generate reactive oxygen species under certain conditions, suggesting their usefulness in treating cancer cells (Li & Liu, 2021).
Supramolecular Chemistry
- Design of Supramolecular Assemblies: Phenylboronic acids are employed in the design and synthesis of supramolecular assemblies. These assemblies, formed through hydrogen bonds between heteroatoms and phenylboronic acid, have potential applications in host-guest chemistry (Pedireddi & Seethalekshmi, 2004).
Drug Delivery and Biosensors
- Glucose-Responsive Drug Delivery Systems: Phenylboronic acid-modified polymers, such as those containing this compound, are being developed for glucose-responsive drug delivery systems. Their unique chemistry allows for the formation of reversible complexes with polyols, including sugars, which can be exploited for targeted drug delivery in response to glucose levels (Lan & Guo, 2019).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Result of Action
The interaction of boronic acids with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid . For instance, the rate of hydrolysis of some phenylboronic esters is known to be influenced by the pH and the substituents in the aromatic ring .
Safety and Hazards
Future Directions
Phenylboronic acid has been used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . Its future directions are likely to continue in these areas, with potential new applications being discovered as research progresses.
properties
IUPAC Name |
[4-(2-cyclopropyl-1-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-11(7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13-15H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSTERGXUSUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(CC2CC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

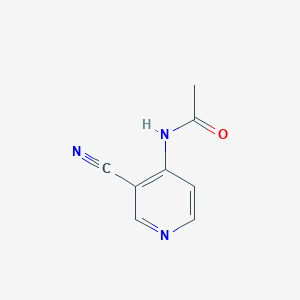
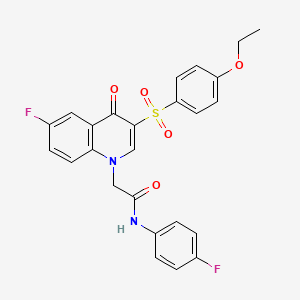
![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)


![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

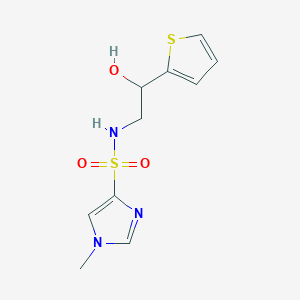
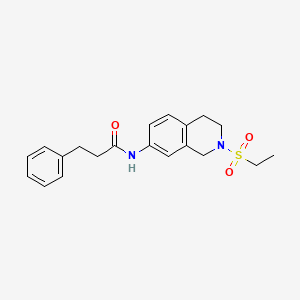
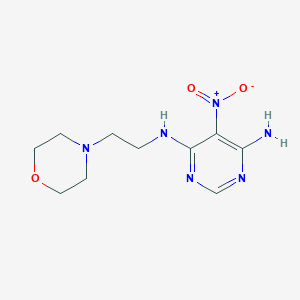
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)
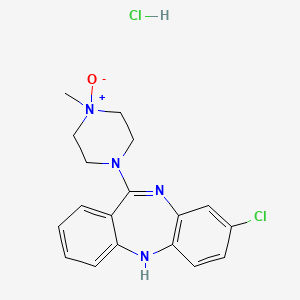
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)